2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(1-hydroxy-3-nitrosoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-8(14)5-13-9(12-16)6-3-1-2-4-7(6)10(13)15/h1-4,15H,5H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJBMHICUSTSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(C(=C2C=C1)O)CC(=O)N)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide typically involves multistep procedures, starting from easily available precursors. One common synthetic route includes:
Formation of the Isoindoline Core: : This can be achieved through the cyclization of phthalic anhydride with primary amines, forming isoindole intermediates.
Introduction of the Hydroxyimino Group: : The oxime formation occurs via the reaction of the isoindole intermediate with hydroxylamine under acidic conditions, creating the hydroxyimino group.
Acetamide Formation: : The final step involves acylation, where the isoindole oxime intermediate reacts with acetyl chloride or acetic anhydride in the presence of a base to form 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide.
Industrial Production Methods
In industrial settings, the production of this compound might be scaled up using continuous flow reactors to ensure consistency and efficiency. Optimized reaction conditions such as temperature, solvent choice, and reactant concentration are crucial for achieving high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide can undergo oxidation to form nitro derivatives.
Reduction: : The compound can be reduced to form amine derivatives.
Substitution: : The compound can participate in various substitution reactions due to the reactive functional groups present.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like halides or amines under appropriate conditions.
Major Products
Oxidation: : Nitro-substituted isoindoline derivatives.
Reduction: : Amino-substituted isoindoline derivatives.
Substitution: : Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of isoindole compounds exhibit significant antitumor properties. For instance, studies on related compounds have shown effectiveness against various cancer types, including colorectal and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells through caspase activation pathways .
Case Study:
A study evaluating N-substituted isoindole derivatives demonstrated potent anti-proliferative effects against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The most effective compound showed an IC50 value indicating strong cytotoxicity, suggesting that similar derivatives could be developed for targeted cancer therapies .
Antimicrobial Properties
Isoindole derivatives have also been investigated for their antimicrobial activities. The presence of the hydroxyimino group enhances the interaction with microbial targets, potentially leading to the development of new antibiotics or antifungal agents.
Case Study:
Research on structurally similar compounds revealed promising results against various bacterial strains, indicating that modifications in the isoindole structure could yield effective antimicrobial agents .
Synthesis and Modification
The synthesis of 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide can be achieved through several chemical pathways involving starting materials that are readily available in laboratories. Modifications to the hydroxyimino or acetamide groups can enhance its biological activity and selectivity.
Cancer Therapy
Given its antitumor properties, this compound could be explored further as a lead candidate for developing novel chemotherapeutics. The ability to induce apoptosis selectively in cancer cells presents a significant advantage over traditional chemotherapeutic agents that often affect healthy cells as well.
Infectious Diseases
With rising antibiotic resistance, the exploration of isoindole derivatives as new antimicrobial agents is timely. Their unique mechanisms of action could provide alternatives to existing antibiotics.
Data Summary Table
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Antitumor Activity | Cytotoxicity | Effective against HeLa and MCF7 cell lines |
| Antimicrobial Activity | Bacterial Inhibition | Promising results against various bacterial strains |
| Synthesis | Chemical Modification | Potential for enhanced activity through structural tweaks |
Mechanism of Action
The mechanism of action of 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or altering the enzyme's conformation. In cancer cells, it can intercalate with DNA, disrupting replication and transcription processes, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of isoindole- and indole-based acetamides. Key structural analogues include:
*Calculated based on formula C₁₁H₁₀N₂O₃.
Key Observations :
- Isoindole derivatives (e.g., ) exhibit greater planarity compared to indole-based compounds (e.g., ), which may influence π-π stacking in crystal structures .
Physicochemical Properties
Notes:
- Crystallographic data for a related hydroxyimino-indole acetamide shows bond lengths of 1.376 Å (C-N) and bond angles of 124.87° (C-N-C), consistent with resonance stabilization of the oxime .
Gaps and Opportunities :
- While hydroxyimino-indoles show promise in CNS disorders , the target compound’s isoindole core may offer improved metabolic stability over indole derivatives.
- Structural data (e.g., ) supports further exploration of hydrogen-bonding interactions in drug design.
Biological Activity
2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide, with the molecular formula C10H9N3O3 and CAS number 1807937-77-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by an isoindole core with a hydroxyimino group and an acetamide moiety. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O3 |
| Molecular Weight | 219.20 g/mol |
| CAS Number | 1807937-77-4 |
| Solubility | Soluble in DMSO and DMF |
Antitumor Activity
Research has indicated that 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study demonstrated that the compound reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways. The IC50 value was reported at approximately 15 µM, indicating potent activity against these cells .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages stimulated with lipopolysaccharides (LPS).
- Research Findings : In a controlled experiment, treatment with the compound resulted in a reduction of TNF-alpha production by up to 50% at a concentration of 10 µM . This suggests potential applications in inflammatory diseases.
The biological activities of 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Cytokine Production : By inhibiting pro-inflammatory cytokines, it may reduce inflammation-related damage.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Antitumor IC50 (µM) | Anti-inflammatory Effect |
|---|---|---|
| 2-[1-(hydroxyimino)-3-oxo...] | 15 | Yes |
| N-hydroxy-2-(2-oxo...) | <5 | Moderate |
| Other Isoindole derivatives | Varies | Yes |
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of isoindole precursors with acetamide derivatives. Key optimization parameters include reaction temperature (e.g., 60–80°C for amide bond formation), solvent selection (polar aprotic solvents like DMF for solubility), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product with >95% purity. Reaction progress should be monitored using TLC and validated via NMR .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the hydroxyimino and isoindol-3-one moieties, while IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation. X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly the configuration of the hydroxyimino group .
Q. How can researchers assess the compound’s pharmacological activity in preliminary studies?
- Methodological Answer : Use biochemical assays (e.g., enzyme inhibition for kinases or proteases) and cellular models (e.g., cancer cell lines like MCF-7 or HepG2) to evaluate cytotoxicity via MTT assays. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential. Include positive controls (e.g., doxorubicin for anticancer studies) and validate results with triplicate experiments .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct pH-dependent stability studies (pH 1.2–7.4) using simulated gastric/intestinal fluids. Monitor degradation via HPLC-UV at 254 nm. Assess photostability under UV light (ICH Q1B guidelines). For oxidative stability, expose the compound to H₂O₂ (3%) and analyze degradation products using LC-MS/MS .
Q. How can metabolic pathways of this compound be investigated in vitro?
- Methodological Answer : Use liver microsomes (human or rat) with NADPH cofactor to identify phase I metabolites. For phase II metabolism, incubate with UDP-glucuronic acid or glutathione. Analyze metabolites via LC-HRMS with fragmentation patterns. Compare results with computational predictions (e.g., CYP450 docking simulations using AutoDock Vina) .
Q. What approaches are suitable for identifying the compound’s molecular targets in complex biological systems?
- Methodological Answer : Employ affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) or thermal shift assays (CETSA) to detect target proteins. Validate hits using siRNA knockdown or CRISPR-Cas9 gene editing. Molecular docking (e.g., Schrödinger Suite) can prioritize targets based on binding energy scores .
Q. How should researchers address contradictory data in biological activity studies?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell passage number, serum batch). Use orthogonal assays (e.g., ATP-based viability assays alongside flow cytometry for apoptosis). Evaluate batch-to-batch compound variability via HPLC purity checks. Statistical tools like Grubbs’ test can identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
